Indole-2-carbonyl vs. Indole-3-carbonyl Regiochemistry: Differential Engagement of the V1a Receptor Antagonist Pharmacophore
The indol-2-yl-carbonyl-piperidine scaffold—of which the target compound is the minimal exemplar—was explicitly claimed as the core chemotype in the Hoffmann-La Roche V1a receptor antagonist patent series (US 20080139552), with the 2-carbonyl attachment geometry specified as essential to the pharmacophore [1]. The indol-3-yl-carbonyl regioisomer (CAS 209920-21-8; IUPAC: 1-(1H-indole-3-carbonyl)piperidin-4-amine) was structurally excluded from this claim set and was instead pursued in a separate, earlier patent family directed at indol-3-yl-carbonyl-spiro-piperidine V1a antagonists (US 7351706) [2]. While publicly available head-to-head V1a binding data for the unelaborated parent compounds have not been disclosed, the patent families' divergent structural claims and distinct optimization trajectories constitute class-level evidence that the 2-carbonyl and 3-carbonyl attachment points are not pharmacologically interchangeable at the V1a receptor.
| Evidence Dimension | Regiochemical attachment point of the carbonyl linker to the indole nucleus |
|---|---|
| Target Compound Data | Indole-2-carbonyl attachment (carbonyl at C2 of indole); claimed in V1a antagonist patent US 20080139552 |
| Comparator Or Baseline | Indole-3-carbonyl attachment (carbonyl at C3 of indole); claimed in separate V1a antagonist patent US 7351706 (spiro-piperidine series) |
| Quantified Difference | Not directly quantifiable from available public data; divergent patent claim scope and SAR optimization paths confirm non-interchangeability |
| Conditions | Patent-based structural claim analysis; in vitro V1a binding assays conducted by Hoffmann-La Roche (exact Ki/IC50 values for parent scaffolds not publicly disclosed) |
Why This Matters
Procurement of the incorrect regioisomer invalidates SAR continuity with the V1a patent literature and may produce inactive or off-target compounds in vasopressin receptor pharmacology studies.
- [1] Bissantz, C., Grundschober, C., Masciadri, R., Ratni, H., Rogers-Evans, M., & Schnider, P. (2008). Indoles. U.S. Patent Application No. 20080139552. Hoffmann-La Roche Inc. https://uspto.report/patent/app/20080139552 View Source
- [2] Bissantz, C., Grundschober, C., Masciadri, R., Ratni, H., Rogers-Evans, M., & Schnider, P. (2008). Indol-3-yl-carbonyl-spiro-piperidine derivatives. U.S. Patent No. 7,351,706. Hoffmann-La Roche Inc. https://www.sumobrain.com/patents/us/Indol-3-yl-carbonyl-spiro/7351706.html View Source
